N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride
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Overview
Description
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is an organic compound with the molecular formula C6H8ClNO. It is a derivative of carbamoyl chloride, where the nitrogen atom is substituted with an ethyl group and a prop-2-yn-1-yl group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride can be synthesized through the reaction of N-ethyl-N-(prop-2-yn-1-yl)amine with phosgene (COCl2). The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is exothermic and should be carried out at low temperatures to control the reaction rate and ensure safety.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The use of automated systems ensures consistent product quality and minimizes the risk of exposure to hazardous chemicals. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form N-ethyl-N-(prop-2-yn-1-yl)amine and carbon dioxide.
Oxidation and Reduction: The compound can undergo oxidation to form N-ethyl-N-(prop-2-yn-1-yl)carbamic acid or reduction to form N-ethyl-N-(prop-2-yn-1-yl)methanamine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
Nucleophilic Substitution: Carbamates, esters, and thioesters.
Hydrolysis: N-ethyl-N-(prop-2-yn-1-yl)amine and carbon dioxide.
Oxidation: N-ethyl-N-(prop-2-yn-1-yl)carbamic acid.
Reduction: N-ethyl-N-(prop-2-yn-1-yl)methanamine.
Scientific Research Applications
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly in the field of cancer research.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride involves its reactivity towards nucleophiles. The compound acts as an electrophile, with the carbonyl carbon being the primary site of attack by nucleophiles. This leads to the formation of various derivatives, depending on the nature of the nucleophile. The molecular targets and pathways involved in its reactions are primarily determined by the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(prop-2-yn-1-yl)carbamoyl chloride: Similar structure but with a methyl group instead of an ethyl group.
N-ethyl-N-(propan-2-yl)carbamoyl chloride: Similar structure but with a propan-2-yl group instead of a prop-2-yn-1-yl group.
Uniqueness
N-ethyl-N-(prop-2-yn-1-yl)carbamoyl chloride is unique due to the presence of the prop-2-yn-1-yl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific chemical synthesis applications where the alkyne functionality is desired.
Properties
CAS No. |
2763906-65-4 |
---|---|
Molecular Formula |
C6H8ClNO |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
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